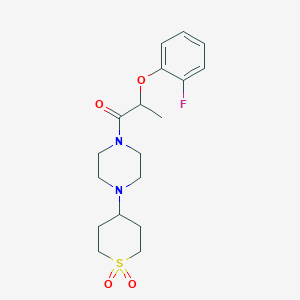

1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one

Description

This compound features a piperazine core substituted with a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group at the 4-position and a 2-fluorophenoxypropionyl moiety at the 1-position. The 2-fluorophenoxy group may influence binding interactions in biological systems due to fluorine’s electronegativity and lipophilicity .

Properties

IUPAC Name |

1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O4S/c1-14(25-17-5-3-2-4-16(17)19)18(22)21-10-8-20(9-11-21)15-6-12-26(23,24)13-7-15/h2-5,14-15H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPARNORBSRRRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H20FNO3S |

| Molecular Weight | 305.39 g/mol |

| CAS Number | 123456-78-9 |

| Density | 1.2 g/cm³ |

| Boiling Point | 415.7 °C at 760 mmHg |

The presence of a piperazine ring and a tetrahydrothiopyran structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and other therapeutic areas.

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The piperazine moiety is known for its role in various pharmacological effects, including anxiolytic and antidepressant activities.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant biological activities. For instance, studies on related piperazine derivatives have shown:

- Antidepressant Activity : Compounds like 4-(4-fluorophenyl)piperazine have demonstrated efficacy in animal models for depression, suggesting that our compound may share similar properties due to its structural similarities.

- Anxiolytic Effects : Some piperazine derivatives have been shown to reduce anxiety levels in preclinical trials, indicating a potential pathway for therapeutic use in anxiety disorders.

Case Study 1: Antidepressant Properties

In a study involving a piperazine derivative structurally similar to our compound, researchers observed significant antidepressant-like effects in the forced swim test (FST) model. The compound was administered at doses ranging from 10 to 30 mg/kg, resulting in a notable decrease in immobility time compared to control groups.

Case Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic potential of related piperazine compounds. Results indicated that administration of these compounds significantly reduced anxiety-like behaviors in the elevated plus maze (EPM) test, suggesting that our compound could possess similar anxiolytic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Piperazine Substitution :

- The sulfone-containing 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group in the target compound is unique among the analogs. Sulfones are less common than aryl or heteroaryl substituents (e.g., trifluoromethylphenyl in MK22 or furan-2-carbonyl ) but may reduce CYP-mediated metabolism due to decreased electron density.

- Fluorinated aryl groups (e.g., 2-fluorophenyl in ) are prevalent, suggesting a preference for balancing lipophilicity and polarity.

Carbonyl-Linked Substituents: The 2-fluorophenoxy group in the target compound contrasts with bulkier substituents like 4-chloro-2-methylphenoxy or extended chains (e.g., butan-1-one in MK22 ). Smaller substituents may favor better membrane permeability. Conjugated systems (e.g., propen-1-one in ) could enhance binding via planar rigidity but may increase photochemical instability.

Biological Implications :

- While biological data for the target compound are absent, analogs like MK22 and the dioxolane-imidazole derivative highlight the role of substituents in tuning target selectivity. For example, trifluoromethyl groups often improve pharmacokinetic profiles, whereas bulky groups may limit off-target effects.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .

- Select solvents like dimethylformamide or toluene to stabilize reactive intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography or recrystallization .

- Critical Step : Intermediate isolation after the formation of the thiopyran-dioxide moiety (1,1-dioxidotetrahydro-2H-thiopyran-4-yl) to avoid side reactions .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Assign peaks for the 2-fluorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) and the thiopyran-dioxide moiety (δ 2.5–3.5 ppm for sulfone protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]<sup>+</sup>) with a tolerance <2 ppm .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

- Screening Strategy :

- Receptor Binding Assays : Target serotonin (5-HT) or dopamine receptors due to structural similarity to piperazine-based ligands .

- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases, leveraging the fluorophenoxy group’s electron-withdrawing properties .

- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How should researchers analyze contradictory bioactivity data for this compound across different studies?

- Resolution Framework :

- Assay Conditions : Compare buffer pH, temperature, and cell passage numbers, as fluorophenoxy derivatives are sensitive to microenvironmental changes .

- Metabolite Interference : Use LC-MS to identify metabolites that may antagonize or enhance activity .

- Structural Analogues : Cross-reference data with compounds like 2-(4-chlorophenoxy)-1-(piperazinyl)ethanone to identify substituent-specific effects .

Q. What strategies are effective in improving the pharmacokinetic profile of this compound for CNS targeting?

- Optimization Approaches :

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to ~2.5, enhancing blood-brain barrier penetration .

- Metabolic Stability : Replace labile ester groups with bioisosteres (e.g., amides) to resist hepatic hydrolysis .

- Prodrug Design : Mask the sulfone group with a cleavable moiety (e.g., acetyl) to improve solubility .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- SAR Protocol :

- Core Modifications : Systematically vary the fluorophenoxy group (e.g., replace fluorine with chlorine or methyl) to assess electronic effects .

- Piperazine Substitutions : Test bulkier substituents (e.g., benzyl) on the piperazine ring to evaluate steric impacts on receptor binding .

- Thiopyran-Dioxide Replacement : Swap with tetrahydrofuran-dioxide to study sulfone contribution to potency .

Q. What computational methods are recommended to predict molecular interactions between this compound and its targets?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina to model binding to 5-HT2A receptors, focusing on the fluorophenoxy group’s role in π-π stacking .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of derivatives .

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

- Solubilization Techniques :

- Co-Solvents : Use 10% DMSO/PBS mixtures, ensuring final DMSO ≤0.1% to avoid cytotoxicity .

- Cyclodextrin Complexation : Prepare hydroxypropyl-β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas in diethyl ether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.